molecular formula C36H60N14O8 B12372039 Akt substrate

Akt substrate

Cat. No.: B12372039
M. Wt: 817.0 g/mol
InChI Key: APMXLZJEHUHHOO-WDKSWFFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akt (Protein Kinase B) is a serine/threonine kinase central to regulating cell survival, proliferation, and metabolism. Its substrates are phosphorylated at consensus motifs, typically RXRXX(S/T), where R is arginine, X is any amino acid, and (S/T) is the phosphorylated serine or threonine residue . Akt substrates include key signaling molecules such as GSK3β, PRAS40, and MASTL, which mediate downstream effects on apoptosis, protein synthesis, and cell cycle progression . Structural studies reveal that Akt’s substrate specificity is influenced by its kinase domain conformation, particularly the arrangement of residues in the catalytic cleft .

Preparation Methods

The preparation of Akt substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by Akt. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

In industrial settings, the production of Akt substrates may involve recombinant DNA technology, where genes encoding the substrates are cloned into expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells then produce the substrates, which can be purified using chromatography techniques .

Chemical Reactions Analysis

Phosphorylation of Akt Substrates

Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a pivotal role in signal transduction .

  • Mechanism The catalytic activity of Akt is controlled through the alignment of conserved residues in the regulatory and catalytic spines, linking the N- and C-lobes of the kinase domain . Proper alignment ensures optimal architecture of the active site for ATP binding and phosphate transfer onto the bound substrate molecule .

  • Process Akt phosphorylates its substrates at specific motifs. The consensus motif for Akt substrate recognition is Arg-X-Arg-X-X-Ser/Thr, where X represents any amino acid . Akt1 also shows preferences for aromatic residues at positions -1 and +1, and for small residues like glycine, serine, asparagine, or threonine at the +2 position .

  • Regulation The phosphorylation status of Akt1 substrates depends on several factors, including the expression level and cellular localization of the substrate, as well as the off-rate of phosphate due to phosphatase activity .

Akt Isoforms and Substrate Specificity

  • Isoform Variation The substrate preference for Akt isoforms can be cell-line specific . Akt comprises three isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), which share high sequence homology (>85%) .

Alternative Strategy An alternate strategy involves using a mutant Akt that is refractory to allosteric inhibitors to study isoform contribution to substrate phosphorylation .

Role of Phosphorylation Sites on AKT1

  • Site-Specific Phosphorylation Site-specific phosphorylation at Thr-308 and Ser-473 influences substrate selectivity .

  • Distinct Preferences Different phospho-forms of AKT1 exhibit distinct preferences for particular peptides. For example, the most active substrates for the pAKT1 S473 variant can be entirely different from those of pAKT1 T308 or ppAKT1 T308, S473 .

Dephosphorylation of Akt

  • Reversibility Akt activity is controlled by reversible phosphorylation . Dissociation from membranes containing PI(3,4,5)P3/PI(3,4)P2 promotes dephosphorylation of wild-type Akt .

  • Allosteric Regulation The reformation of the allosteric interface between the PH and kinase domains makes Akt a better substrate for phosphatases .

Akt-dependent Feedback Mechanism

Akt phosphorylates insulin receptor substrate (IRS) 1 and 2 on several residues, leading to a negative feedback loop . Akt depletes plasma membrane (PM) localized IRS1/2, reducing its interaction with the insulin receptor (IR). This limits PM-associated PI3K and PIP3 synthesis, constituting a strong negative feedback loop . Akt-mediated phosphorylation of IRS2 at S306 and S577 are critical drivers of this feedback .

Examples of Akt Substrates

SubstrateDescriptionReference
FOXOsRegulated by Akt, which phosphorylates FOXOs to increase their binding
Insulin Receptor Substrate (IRS)Akt phosphorylates IRS1 and IRS2, leading to a negative feedback loop
This compound of 160 kDaAcknowledged this compound
GSK-3βWell-established AKT1 substrate

Novel Akt Substrates

  • Identification Novel AKT1 substrates can be identified using peptide array libraries and bioinformatics analysis .

  • Validation Validating novel AKT1-substrate relationships requires further experimentation in cells, considering factors such as scaffolding, substrate expression, and localization .

Scientific Research Applications

Key Research Findings

Recent studies have expanded the understanding of Akt substrate specificity and its implications in various biological contexts.

Substrate Specificity and Phosphorylation

Research has shown that the phosphorylation status of Akt influences substrate selectivity. For instance, different phospho-forms of Akt exhibit distinct preferences for specific substrates, which can have significant implications for cellular signaling pathways. A study utilized oriented peptide array libraries to determine substrate preferences for various Akt phospho-forms, revealing that phosphorylation at specific sites can enhance or diminish substrate recognition .

Table 1: Substrate Activity of Different AKT1 Phospho-Forms

AKT1 ActivitySubstrate PeptidesPercentage (%)
ppAKT14149%
pAKT1 T3083845%
pAKT1 T308,S47356%

This table illustrates how different phosphorylation states of AKT1 affect its interaction with known substrates .

Isoform-Specific Substrate Preferences

The substrate specificity of different Akt isoforms can vary significantly depending on the cellular context. For example, a study demonstrated that the substrate preferences of Akt isoforms were cell-line specific, indicating that the cellular environment plays a crucial role in determining which substrates are phosphorylated . This finding suggests potential strategies for targeting specific Akt isoforms in therapeutic applications.

Novel Substrates and Biological Implications

Recent bioinformatics analyses have identified previously unknown substrates of Akt. These discoveries suggest that Akt may regulate additional pathways beyond those traditionally associated with it. For instance, novel substrates linked to RNA metabolism were enriched in pathways identified through peptide library screening . This broadens the scope of potential therapeutic targets related to Akt signaling.

Case Study 1: Insulin Signaling and Glucose Metabolism

Akt plays a pivotal role in insulin signaling by phosphorylating various substrates involved in glucose uptake and metabolism. One notable substrate is the insulin receptor substrate (IRS), which is phosphorylated by Akt to modulate downstream signaling pathways that promote glucose transport into cells . This mechanism is crucial for understanding insulin resistance and diabetes management.

Case Study 2: Cancer Therapeutics

Given its role in cell survival and proliferation, targeting Akt substrates has become a strategy for cancer treatment. Inhibitors that disrupt the phosphorylation of key substrates could potentially reduce tumor growth and enhance apoptosis in cancer cells. For instance, studies have shown that inhibiting specific Akt substrates can lead to decreased survival rates in cancer models, highlighting the therapeutic potential of manipulating this pathway .

Mechanism of Action

The mechanism by which Akt substrates exert their effects involves phosphorylation by Akt. Upon activation by upstream signals, Akt translocates to the plasma membrane, where it is fully activated by phosphorylation at specific sites . Activated Akt then phosphorylates its substrates at specific serine or threonine residues, leading to changes in their activity and function.

The molecular targets of Akt substrates include various proteins involved in cell survival, growth, and metabolism. For example, phosphorylation of the pro-apoptotic protein BAD by Akt inhibits its activity, promoting cell survival . Similarly, phosphorylation of the transcription factor FOXO by Akt leads to its sequestration in the cytoplasm, preventing it from inducing the expression of pro-apoptotic genes .

Comparison with Similar Compounds

Structural and Motif Comparisons with Related Kinases

Akt vs. PKA and PKC

  • Conserved Motifs: Akt shares the canonical RXRXX(S/T) motif with PKA and PKC. However, positional preferences differ: Akt prioritizes Arg-3 > Arg-5 > Arg-7 for catalytic efficiency, while PKA favors Arg-3 and Arg-2 .
  • Kinase Domain Variations : Structural analyses show that Akt’s substrate-binding cleft has unique hydrophobic and acidic residues (e.g., Glu236 in Akt vs. Ala328 in PKA), enabling distinct substrate interactions . PKC further diverges due to a larger catalytic domain, accommodating substrates with extended N-terminal regions .

Akt vs. SGK and p70 S6 Kinase

  • SGK : Shares Akt’s RXRXX(S/T) motif but phosphorylates substrates like NDRG1 with higher efficiency due to a more flexible activation loop .
  • p70 S6 Kinase : Prefers RXXS motifs, lacking the upstream arginine residues critical for Akt binding .

Functional Pathway Differences

mTORC1 vs. Akt Substrates

  • mTORC1 phosphorylates S6K1 and 4E-BP1 to regulate translation, while Akt targets TSC2 and PRAS40 to indirectly control mTORC1 activity .
  • Feedback Regulation : Akt activation suppresses mTORC2-mediated phosphorylation of AKT-S473 , whereas mTORC1 inhibition (e.g., by rapamycin) upregulates Akt via IRS1 .

GSK3β as a Shared Substrate

  • Both Akt and PKC phosphorylate GSK3β at Ser9 , but Akt’s activity is more sensitive to PI3K signaling, while PKC requires diacylglycerol (DAG) activation .

Kinetic and Enzymatic Activity Comparisons

Phosphorylation Efficiency

  • PRAS40 : Akt phosphorylates PRAS40 with a kcat/Km of 0.12 µM⁻¹s⁻¹, outperforming SGK (0.08 µM⁻¹s⁻¹) under similar conditions .
  • GSK3β : Akt exhibits a 3-fold higher Vmax for GSK3β compared to PKC in vitro .

Post-Translational Modifications (PTMs)

  • C-terminal phosphorylation (e.g., Akt-S473 ) enhances substrate affinity by 40%, while O-GlcNAcylation at Ser473 reduces activity by 60% .

Disease Context and Substrate Specificity

Cancer

  • In triple-negative breast cancer (TNBC), Akt inactivation correlates with reduced GSK3α/β-S21/S9 phosphorylation despite elevated total Akt levels, suggesting context-dependent dysregulation .
  • MASTL-T299 phosphorylation by Akt promotes mitotic progression in tumors, a mechanism absent in PKA or PKC .

Metabolic Disorders

  • Insulin-mimetic compounds (e.g., pyrrolo[1,2-a]quinoxalines) inhibit IRS1 phosphorylation, a substrate shared by Akt and insulin receptor kinases, but show selectivity for Akt in diabetic models .

Data Tables

Table 1: Substrate Motif Comparison

Kinase Consensus Motif Key Residues Example Substrates
Akt RXRXX(S/T) Arg-3, Arg-5 GSK3β, PRAS40, MASTL
PKA RRXS/T Arg-2, Arg-3 CREB, LYN
PKC RXXS/TX(R/K) Hydrophobic pocket MARCKS, GSK3β
SGK RXRXX(S/T) Flexible loop NDRG1, FOXO3a
p70 S6K (R/K)XXS/T N-terminal basic S6 Ribosomal Protein

Table 2: Kinetic Parameters

Substrate Kinase kcat/Km (µM⁻¹s⁻¹) Vmax (pmol/min)
PRAS40 Akt 0.12 18.5
PRAS40 SGK 0.08 12.3
GSK3β Akt 0.15 22.0
GSK3β PKC 0.05 7.4

Biological Activity

Akt, also known as Protein Kinase B (PKB), is a critical serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, survival, and growth. It is activated through phosphorylation at two key sites: Thr308 and Ser473. The biological activity of Akt substrates is crucial for understanding its role in health and disease, particularly in cancer and metabolic disorders.

Mechanism of Akt Activation

Akt is activated by growth factors that stimulate the phosphoinositide 3-kinase (PI3K) pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid binding is essential for Akt recruitment to the membrane, where it undergoes phosphorylation by upstream kinases such as PDK1 and mTORC2. The activation process involves:

  • Lipid Binding : The pleckstrin homology (PH) domain of Akt binds to PIP3.
  • Phosphorylation : Subsequent phosphorylation at Thr308 by PDK1 and at Ser473 by mTORC2 enhances Akt's enzymatic activity.
  • Substrate Phosphorylation : Once activated, Akt phosphorylates various substrates to propagate signaling pathways.

Substrate Specificity

Akt exhibits distinct substrate preferences based on its phosphorylation state. Research has shown that different phospho-forms of Akt (e.g., pAKT1 T308 vs. pAKT1 S473) have unique substrate selectivity profiles. For instance:

  • pAKT1 T308 : Primarily phosphorylates substrates involved in metabolic regulation.
  • pAKT1 S473 : Exhibits broader substrate specificity and can positively or negatively regulate activities based on the substrate context .

Key Substrates and Their Functions

Akt phosphorylates a wide range of substrates that influence critical cellular functions. Some notable substrates include:

Substrate Function Phosphorylation Site
PRAS40Regulates mTOR signalingThr246
TSC2Inhibits mTORC1 activitySer939
AS160Regulates glucose transportThr642
FOXO1Involved in apoptosis and cell cycle regulationMultiple sites
GSK3Regulates glycogen metabolism and cell survivalSer21/Ser9

These substrates are involved in various pathways such as insulin signaling, cell survival, and metabolism regulation .

Case Study 1: Insulin Signaling

In a study examining insulin receptor substrate (IRS) phosphorylation, it was found that Akt phosphorylates IRS1 and IRS2, which negatively regulates PI3K signaling. This feedback mechanism is crucial for maintaining cellular homeostasis and preventing overactivation of the pathway .

Case Study 2: Cancer Metabolism

Akt is often hyperactivated in tumors, leading to aberrant substrate phosphorylation that promotes cancer cell survival and proliferation. Research has shown that targeting Akt's activity can restore normal signaling pathways in cancer cells, suggesting potential therapeutic strategies .

Q & A

Basic Research Questions

Q. What experimental strategies are commonly employed to identify novel Akt substrates in cellular models?

Researchers typically use phosphoproteomic screening combined with Akt-specific kinase assays. For instance, immunoprecipitation of Akt followed by mass spectrometry identifies phosphorylation targets . In vitro kinase assays with recombinant Akt and candidate substrates validate direct phosphorylation events. Control experiments with kinase-dead Akt mutants (e.g., K179M) ensure specificity .

Q. How can researchers validate the functional relevance of Akt-mediated phosphorylation in a substrate?

Site-directed mutagenesis of the phosphorylation site (e.g., serine to alanine) followed by functional assays (e.g., apoptosis or proliferation assays) is standard. Phospho-specific antibodies confirm phosphorylation status in different cellular contexts. Complementary approaches include pharmacological Akt inhibition (e.g., MK-2206) to observe phenotypic reversals .

Q. What are critical controls to include in Akt substrate identification experiments?

Essential controls include:

  • Use of kinase-inactive Akt mutants to rule out off-target phosphorylation.
  • Pharmacological inhibition of Akt to confirm dose-dependent substrate phosphorylation.
  • Isotopic labeling in phosphoproteomics to reduce false positives .

Q. What are common pitfalls in interpreting this compound data, and how can they be mitigated?

Antibody cross-reactivity and context-dependent Akt activity (e.g., tissue-specific isoform expression) are frequent issues. Validate antibodies using knockout cell lines. Include multiple cellular models (e.g., cancer vs. normal cells) to assess context dependency .

Q. How should researchers prioritize candidate substrates for further mechanistic studies?

Prioritize substrates with conserved phosphorylation sites across species, functional relevance to Akt-associated pathways (e.g., PI3K/mTOR), and literature evidence of involvement in diseases like cancer or diabetes .

Advanced Research Questions

Q. How can contradictions in reported substrate specificity across studies be systematically resolved?

Conduct meta-analyses of published phosphoproteomics datasets to identify consensus substrates. Use orthogonal validation methods (e.g., CRISPR-mediated substrate knockout combined with rescue experiments) to confirm functional interactions. Cross-reference cell-type-specific Akt interactomes to contextualize discrepancies .

Q. What methodologies are optimal for quantifying dynamic changes in this compound phosphorylation under varying metabolic conditions?

Stable isotope labeling by amino acids in cell culture (SILAC)-based mass spectrometry enables temporal resolution of phosphorylation events. Live-cell imaging with FRET-based biosensors can track real-time Akt activity toward specific substrates in response to stimuli like insulin .

Q. How can computational tools improve the prediction of novel Akt substrates?

Machine learning algorithms (e.g., NetPhorest, Scansite) analyze sequence motifs and structural features of known substrates to predict new candidates. Molecular docking simulations model Akt-substrate binding affinities, prioritizing candidates for experimental validation .

Q. What experimental designs are recommended for studying cross-talk between Akt and other kinases in substrate regulation?

Co-immunoprecipitation followed by phospho-antibody arrays identifies shared substrates. Pharmacological co-inhibition (e.g., Akt and PKA inhibitors) or genetic knockdown of competing kinases clarifies hierarchical phosphorylation. Proximity ligation assays (PLA) visualize spatial co-localization of Akt and substrates in signaling complexes .

Q. How can researchers model tissue-specific this compound functions in vivo?

Tissue-specific Akt knockout/knock-in models (e.g., Cre-lox systems) and phospho-mimetic transgenic animals (e.g., S473D mutants) are used. Spatial transcriptomics and phosphoproteomics of dissected tissues enhance resolution of substrate roles in organ-level pathophysiology .

Q. Data Management & Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

Follow the MIAPE (Minimum Information About a Proteomics Experiment) standards for phosphoproteomics data. Publicly deposit raw mass spectrometry data in repositories like PRIDE. Document antibody validation and cell line authentication details in supplementary materials .

Q. How should conflicting data from high-throughput vs. targeted substrate studies be reconciled?

Apply statistical rigor: adjust for false discovery rates (FDR) in high-throughput datasets and validate candidates with targeted approaches (e.g., SRM/MRM mass spectrometry). Report negative results to avoid publication bias .

Q. Ethical & Methodological Considerations

Q. What ethical considerations apply when using human tissue samples for this compound studies?

Obtain informed consent for tissue use, adhering to institutional review board (IRB) protocols. Anonymize patient data and comply with GDPR/HIPAA regulations. Clearly state limitations of cell line models compared to primary tissues in publications .

Q. How can researchers address variability in substrate phosphorylation due to genetic heterogeneity?

Use isogenic cell lines (e.g., CRISPR-edited) to control for genetic background. Include demographic metadata (e.g., age, sex) in primary tissue studies and perform subgroup analyses .

Properties

Molecular Formula

C36H60N14O8

Molecular Weight

817.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H60N14O8/c1-19(29(53)45-20(2)30(54)49-27(21(3)51)33(57)48-25(28(38)52)18-22-10-5-4-6-11-22)46-31(55)24(13-8-16-44-36(41)42)47-32(56)26-14-9-17-50(26)34(58)23(37)12-7-15-43-35(39)40/h4-6,10-11,19-21,23-27,51H,7-9,12-18,37H2,1-3H3,(H2,38,52)(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H4,39,40,43)(H4,41,42,44)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1

InChI Key

APMXLZJEHUHHOO-WDKSWFFASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.